

# Application Notes and Protocols: Gardenia Yellow in Beverage and Confectionery Production

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## Compound of Interest

Compound Name: *Gardenia yellow*

Cat. No.: *B10762739*

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## Introduction

**Gardenia yellow** is a natural food colorant extracted from the fruit of the *Gardenia jasminoides* Ellis plant.[1][2] Its primary coloring components are the water-soluble carotenoids, crocin and crocetin.[1] This document provides detailed application notes and protocols for the use of **Gardenia yellow** in the production of beverages and confectionery, with a focus on its stability, quality control, and sensory evaluation. **Gardenia yellow** is considered a safe alternative to synthetic colorants like Tartrazine and Sunset Yellow.[1] It offers a vibrant yellow to orange-yellow hue and demonstrates good stability under various processing conditions.[1][2]

## Physicochemical Properties

**Gardenia yellow** is a yellow to orange-yellow powder or liquid that is readily soluble in water, ethanol, and propylene glycol, but insoluble in oil.[3] The color intensity and shade of **Gardenia yellow** are influenced by the pH of the medium. It typically exhibits a bright lemon-yellow tone in acidic to neutral conditions (pH 4.0-6.0) and can shift towards a more intense yellow under alkaline conditions (pH 8.0-11.0).[3] The maximum absorption wavelength of **Gardenia yellow** in an aqueous solution is approximately 440 nm.[3]

## Quantitative Data Summary

The following tables summarize key quantitative data for the application of **Gardenia yellow**.

Table 1: Stability of **Gardenia Yellow** Under Various Conditions

Parameter	Condition	Observation	Reference
Thermal Stability	30-90 °C	Thermal degradation follows first-order reaction kinetics. Activation energy for degradation is 31.2 kJ/mol. Good stability up to 120°C for short periods.	[4]
pH Stability	pH 2.0 - 14.0	Generally stable across a wide pH range. Optimal stability is observed between pH 4.0-6.0 and 8.0-11.0. Poor stability in highly acidic conditions.	[3][5]
Light Stability	550 W/m <sup>2</sup> , 30°C	Good light stability, especially in neutral to alkaline conditions.	[5][6]
Metal Ion Stability	Various Metal Ions	Stable in the presence of most metal ions, with the exception of iron ions, which can cause a shift towards a black color.	[7]

Table 2: Recommended Dosage of **Gardenia Yellow** in Beverages and Confectionery

Product Type	Typical Dosage (% w/w)	Resulting Color	Reference
Fruit-flavored beverages	0.01 - 0.10	Light to vibrant yellow	[1]
Carbonated drinks	0.02 - 0.15	Stable yellow hue	[8]
Hard candies	0.05 - 0.30	Bright, transparent yellow	[9]
Gummies and Jellies	0.10 - 0.50	Opaque to translucent yellow	[3][9]
Ice cream and frozen desserts	0.02 - 0.20	Pastel to deep yellow	[1][3]
Cake frosting and fillings	0.10 - 0.40	Light yellow to golden	[3]

## Experimental Protocols

### Protocol 1: Extraction and Purification of Gardenia Yellow

This protocol describes a common method for extracting and purifying **Gardenia yellow** from the dried fruit of *Gardenia jasminoides*.

#### 1. Materials and Equipment:

- Dried *Gardenia jasminoides* fruit
- 50% ethanol-water solution
- Homogenate extractor
- Centrifuge
- Rotary evaporator

- Vacuum drying oven
- Macroporous adsorbent resin (e.g., D4020)
- Chromatography column

## 2. Extraction Procedure:[10]

- Grind the dried gardenia fruit to a particle size of approximately 1.7 mm.
- Mix the fruit powder with a 50% ethanol-water solution at a liquid-to-solid ratio of 15:1 (mL:g).
- Homogenize the mixture for 41 seconds at room temperature.
- Centrifuge the mixture at 4700 rpm for 10 minutes.
- Collect the supernatant.
- Concentrate the supernatant using a rotary evaporator.
- Dry the concentrated extract in a vacuum drying oven to obtain the crude **Gardenia yellow** pigment.

## 3. Purification Procedure:[11]

- Pack a chromatography column with D4020 macroporous adsorbent resin.
- Dissolve the crude **Gardenia yellow** extract in deionized water.
- Load the solution onto the column.
- Wash the column with deionized water to remove impurities.
- Elute the **Gardenia yellow** pigment with an appropriate solvent (e.g., ethanol solution).
- Collect the eluate containing the purified **Gardenia yellow**.
- Concentrate and dry the purified eluate as described above.

## Protocol 2: Quality Control - Spectrophotometric and HPLC Analysis

This protocol outlines the methods for quantifying the color value and the concentration of active components in **Gardenia yellow**.

### 1. Spectrophotometric Analysis for Color Value:[10]

- Prepare a 1% (w/v) solution of the **Gardenia yellow** sample in deionized water.
- Measure the absorbance of the solution at 440 nm using a spectrophotometer with a 1 cm cuvette.
- Calculate the color value using the formula:  $\text{Color Value} = (A * 100) / m$ , where A is the absorbance and m is the mass of the sample in grams.

### 2. HPLC Analysis for Crocin Content:[12]

- Chromatographic Conditions:
  - Column: C18 column (e.g., Diamonsil™ C18, 4.6×250 mm, 5 mm)
  - Mobile Phase A: H<sub>2</sub>O:CH<sub>3</sub>CN:acetic acid (74.95:25:0.05, v/v/v)
  - Mobile Phase B: CH<sub>3</sub>CN
  - Gradient: 0-13.1% B over 20 minutes, followed by isocratic elution for 20 minutes.
  - Flow Rate: 0.8 mL/min
  - Column Temperature: 25 °C
  - Detection Wavelength: 440 nm
- Sample Preparation: Prepare a standard solution of crocin and a solution of the **Gardenia yellow** sample in the mobile phase.
- Injection: Inject 20 µL of the standard and sample solutions into the HPLC system.

- Quantification: Compare the peak area of crocin in the sample to the standard curve to determine the concentration.

## Protocol 3: Accelerated Shelf-Life Testing (ASLT) of a Beverage Colored with Gardenia Yellow

This protocol describes a method for predicting the color stability of a beverage containing **Gardenia yellow** over its shelf life.<sup>[13][14]</sup>

### 1. Materials and Equipment:

- Beverage samples containing **Gardenia yellow**.
- Constant climate chambers set to different temperatures (e.g., 25°C, 40°C, 55°C).
- Spectrophotometer or colorimeter (for CIELAB measurements).

### 2. Procedure:

- Prepare a batch of the beverage colored with a known concentration of **Gardenia yellow**.
- Divide the batch into three groups and store them in constant climate chambers at 25°C (control), 40°C, and 55°C.
- At regular intervals (e.g., every 7 days), take samples from each chamber.
- Measure the color of the samples using a spectrophotometer (absorbance at 440 nm) or a colorimeter to obtain CIELAB (L, a, b\*) values.<sup>[15]</sup>
- Plot the color change (e.g., decrease in absorbance or change in  $\Delta E^*$ ) over time for each temperature.
- Use the Arrhenius model to calculate the degradation rate at normal storage temperature (e.g., 25°C) and predict the shelf life based on an acceptable level of color loss.

## Protocol 4: Sensory Evaluation of a Beverage Colored with Gardenia Yellow

This protocol outlines a triangle test to determine if there is a perceptible difference in color between two beverage samples.<sup>[16][17]</sup>

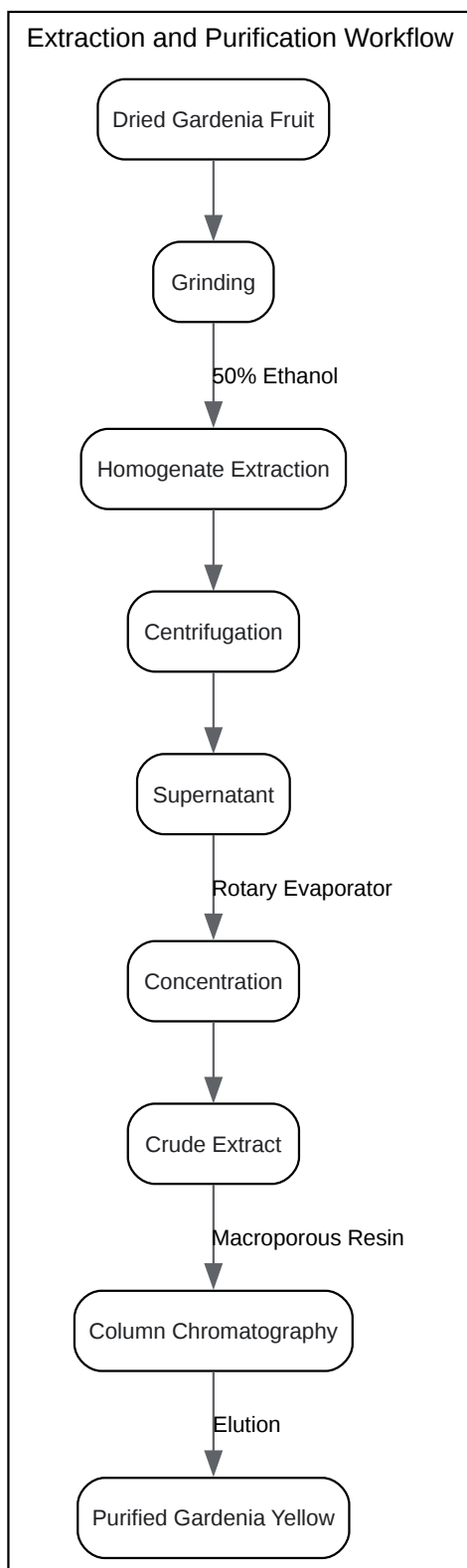
#### 1. Materials and Equipment:

- Two beverage samples to be compared (e.g., one with a new batch of **Gardenia yellow**, one with a standard batch).
- Identical, opaque tasting cups labeled with random three-digit codes.
- Water for rinsing.
- A panel of at least 20-30 trained or consumer panelists.
- A quiet, well-lit sensory evaluation room.

#### 2. Procedure:

- For each panelist, present three coded samples. Two of the samples are identical (from the same batch), and one is different.
- The order of presentation of the samples should be randomized for each panelist.
- Instruct the panelists to observe the color of the three samples and identify the one that is different from the other two.
- Provide water for the panelists to rinse between evaluations if tasting is also involved.
- Collect the responses from all panelists.
- Analyze the results statistically to determine if the number of correct identifications is significantly higher than what would be expected by chance (typically one-third).

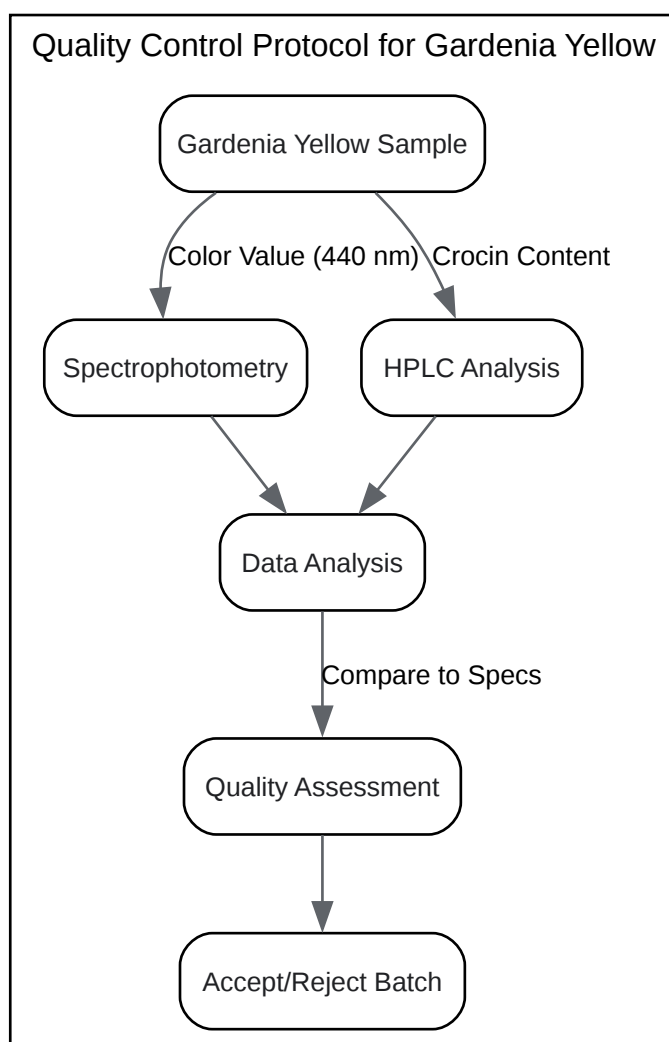
## Diagrams



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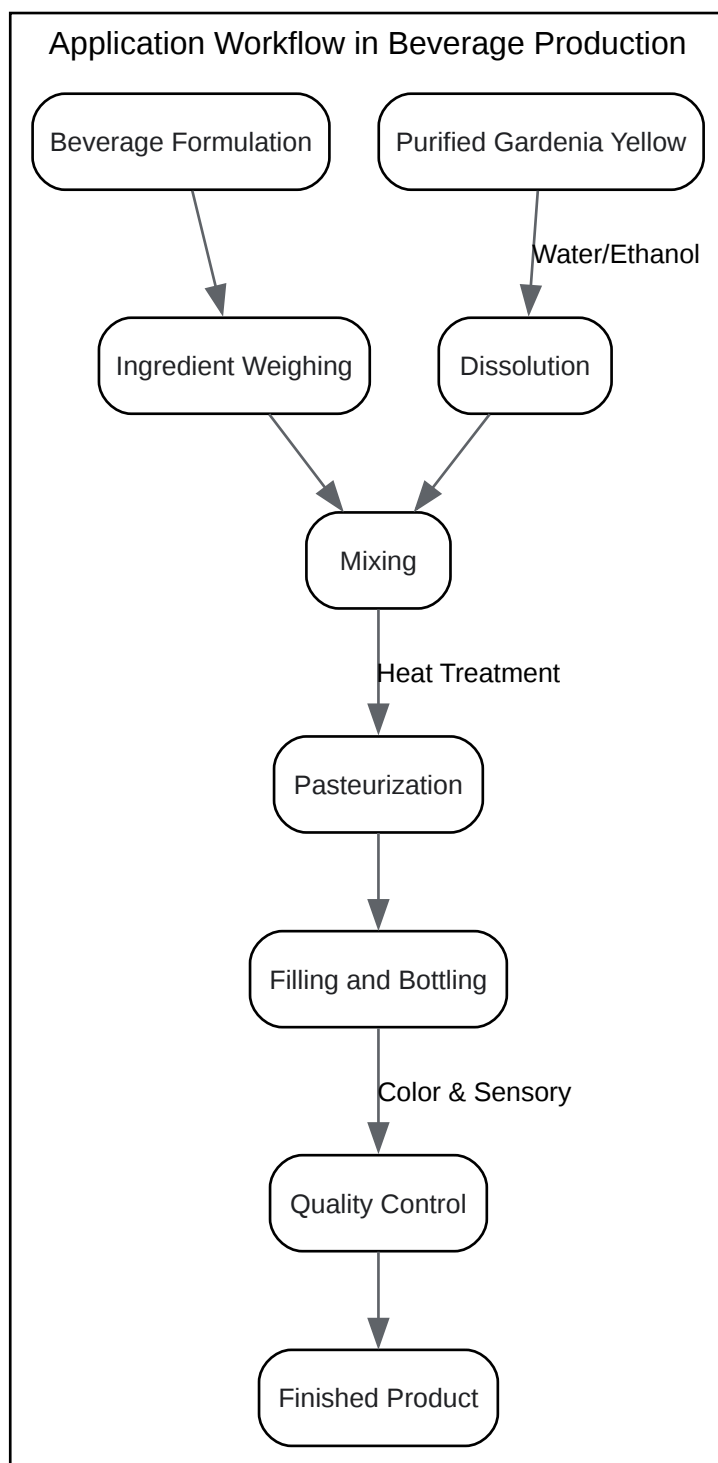
Caption: Workflow for the extraction and purification of **Gardenia yellow**.





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Caption: Quality control workflow for **Gardenia yellow** analysis.



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Caption: General application workflow of **Gardenia yellow** in beverages.

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